REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]([CH3:15])[CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.CN(C)[CH:18]=[CH:19][C:20](=[O:26])[CH:21]=[CH:22]N(C)C.Cl>O>[CH3:15][CH:9]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([N:1]3[CH:22]=[CH:21][C:20](=[O:26])[CH:19]=[CH:18]3)=[CH:3][CH:4]=2)=[N:13][NH:12][C:11](=[O:14])[CH2:10]1
|
Name
|
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
CN(C=CC(C=CN(C)C)=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to afford a quantity of red insoluble material
|
Type
|
CUSTOM
|
Details
|
The hot aqueous solvent was decanted off from the insoluble material
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NN=C1C1=CC=C(C=C1)N1C=CC(C=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |